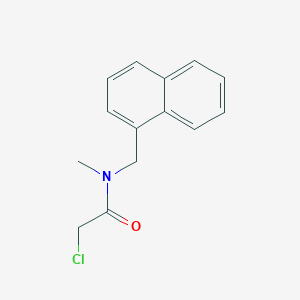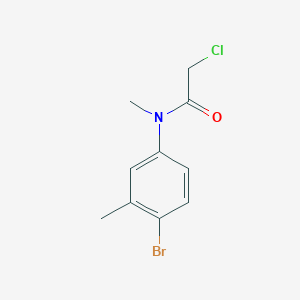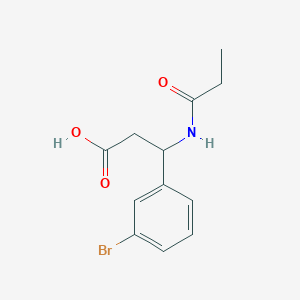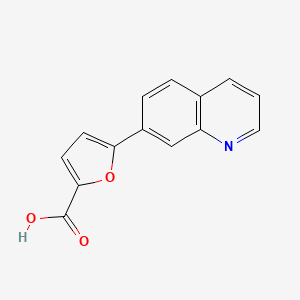![molecular formula C11H17NO4S2 B7628099 [4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol](/img/structure/B7628099.png)
[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol, also known as ESM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ESM is a morpholine-based compound that has a unique chemical structure, making it a promising candidate for use in drug discovery, organic synthesis, and other scientific applications.
Mécanisme D'action
[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol exerts its inhibitory effects on enzymes through a unique mechanism. It acts as a reversible inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This leads to a decrease in enzyme activity and, ultimately, a reduction in the physiological effects of the enzyme.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease, reduce oxidative stress, and increase antioxidant activity. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and has a unique chemical structure that makes it a useful tool for studying enzyme inhibition. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on [4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol. One area of interest is the development of this compound-based drugs for the treatment of Alzheimer's and other neurodegenerative diseases. Additionally, this compound could be used as a tool for studying enzyme inhibition and developing new inhibitors with improved efficacy and selectivity. Finally, this compound could be used as a starting material for the synthesis of new compounds with potential applications in drug discovery and organic synthesis.
Conclusion
In conclusion, this compound is a promising compound with potential applications in drug discovery, organic synthesis, and other scientific fields. Its unique chemical structure and inhibitory effects on enzymes make it a useful tool for studying enzyme inhibition and developing new drugs for the treatment of diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol can be synthesized using a variety of methods, including the reaction of 5-ethylthiophene-2-sulfonyl chloride with morpholine in the presence of a base, such as triethylamine. The resulting product is then treated with formaldehyde to obtain this compound.
Applications De Recherche Scientifique
[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol has been extensively studied for its potential applications in drug discovery. It has been found to exhibit potent inhibitory activity against a variety of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a crucial role in various physiological processes and are often targeted for the treatment of diseases such as Alzheimer's, Parkinson's, and depression.
Propriétés
IUPAC Name |
[4-(5-ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S2/c1-2-10-3-4-11(17-10)18(14,15)12-5-6-16-9(7-12)8-13/h3-4,9,13H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIXFFCVLWJJFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCOC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![10-(3-Methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7628017.png)
![2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide](/img/structure/B7628021.png)

![2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide](/img/structure/B7628028.png)
![2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide](/img/structure/B7628030.png)

![3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine](/img/structure/B7628071.png)


![6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628090.png)
![Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate](/img/structure/B7628107.png)


![2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628130.png)
